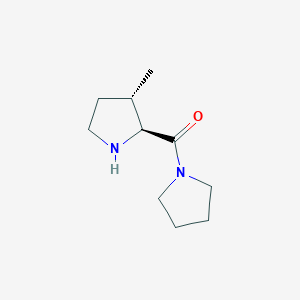
((2S,3S)-3-Methylpyrrolidin-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-3-Methylprolyl]pyrrolidine is a compound belonging to the class of pyrrolidine alkaloids. Pyrrolidine alkaloids are known for their diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anticancer properties . This compound features a five-membered nitrogen-containing ring, which is a characteristic structure of pyrrolidine derivatives.
Métodos De Preparación
The synthesis of 1-[(3S)-3-Methylprolyl]pyrrolidine typically involves the coupling of 2′-deoxyinosine with the corresponding 3R and 3S pyrrolidine-3-ol in the presence of PyBOP and DIPEA in dry DMSO . The starting materials, 3R and 3S pyrrolidine-3-ol, are obtained via hydrogen-mediated debenzylation of commercially available R and S-N-benzylpyrrolidine-3-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(3S)-3-Methylprolyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3S)-3-Methylprolyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(3S)-3-Methylprolyl]pyrrolidine can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The uniqueness of 1-[(3S)-3-Methylprolyl]pyrrolidine lies in its specific stereochemistry and the resulting biological properties.
Propiedades
Número CAS |
192821-74-2 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Clave InChI |
OEORXJBUWWNTSB-IUCAKERBSA-N |
SMILES |
CC1CCNC1C(=O)N2CCCC2 |
SMILES isomérico |
C[C@H]1CCN[C@@H]1C(=O)N2CCCC2 |
SMILES canónico |
CC1CCNC1C(=O)N2CCCC2 |
Sinónimos |
Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















